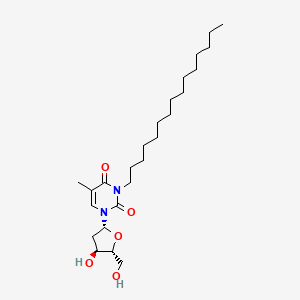
3-Pentadecylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecylthymidine is a synthetic nucleoside analog characterized by the presence of a long alkyl chain attached to the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadecylthymidine typically involves the alkylation of thymidine with a pentadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Pentadecylthymidine can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the thymidine moiety.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Pentadecylthymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pentadecylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The long alkyl chain may disrupt the structure of DNA or RNA, leading to altered function and potentially inhibiting the replication of viruses or cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Thymidine: The parent compound, lacking the long alkyl chain.
3-Pentadecylcytidine: Another nucleoside analog with a similar alkyl chain but different nucleobase.
3-Pentadecyluridine: Similar structure but with uridine as the nucleobase.
Uniqueness: 3-Pentadecylthymidine is unique due to its specific combination of a thymidine moiety with a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
521277-48-5 |
|---|---|
Molecular Formula |
C25H44N2O5 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1 |
InChI Key |
UBDNEHDKJHJJTJ-YTFSRNRJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14234060.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

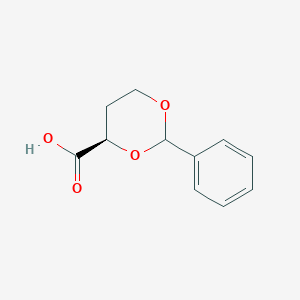
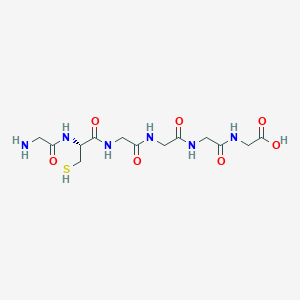
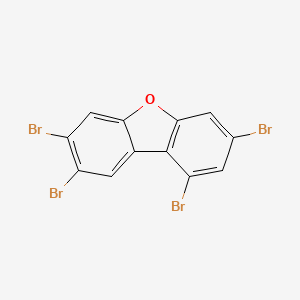
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
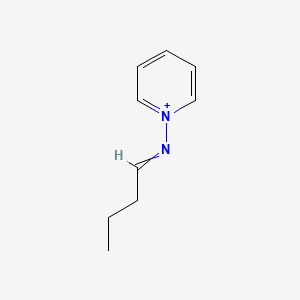
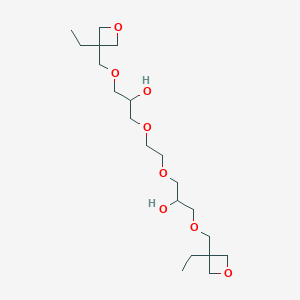
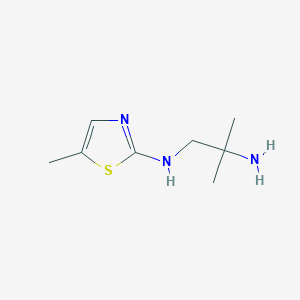

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
